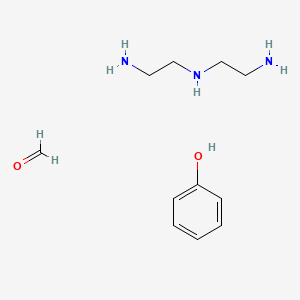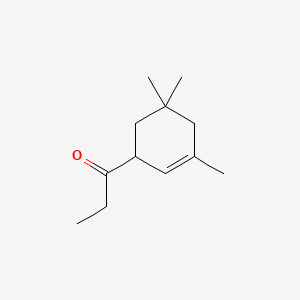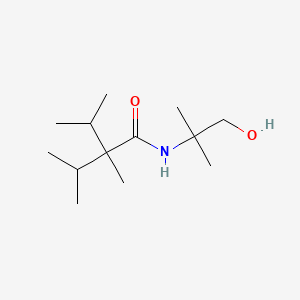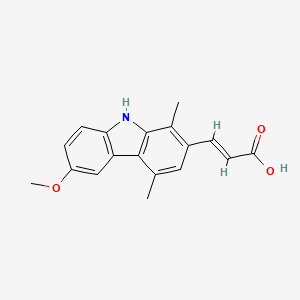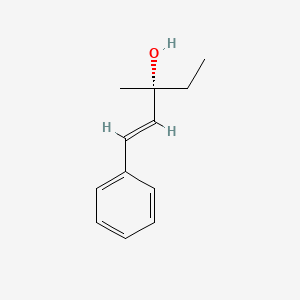
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and a pentenyl chain, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1-pentyn-3-ol with hydrogen in the presence of a palladium catalyst. This hydrogenation reaction converts the triple bond in the pentynyl chain to a double bond, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of palladium catalysts is common in these processes due to their efficiency in promoting hydrogenation reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-pentyn-3-ol: This compound has a similar structure but contains a triple bond instead of a double bond.
1-Penten-3-ol: Lacks the phenyl group present in 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-.
3-Methyl-1-penten-4-yn-3-ol: Contains both a double bond and a triple bond in the pentenyl chain.
Uniqueness
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is unique due to the presence of both a phenyl group and a pentenyl chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
71820-41-2 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(E,3R)-3-methyl-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1 |
Clave InChI |
BMZIBDNSLIDIFP-BZYZDCJZSA-N |
SMILES isomérico |
CC[C@](C)(/C=C/C1=CC=CC=C1)O |
SMILES canónico |
CCC(C)(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


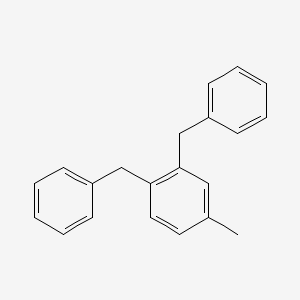
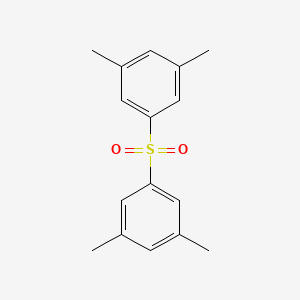
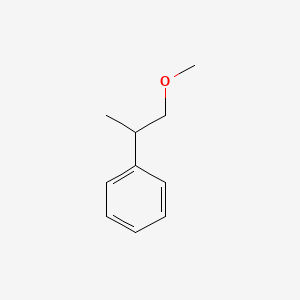
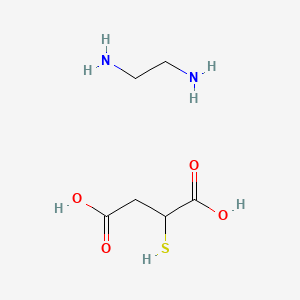

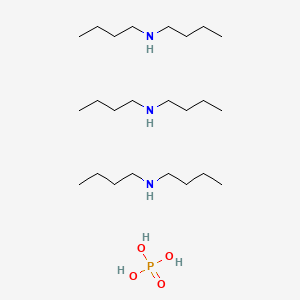
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
